7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a fused pyrano-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride typically involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate . This method allows for the formation of the desired sulfonyl chloride derivative under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride has several applications in scientific research
Properties
CAS No. |
1196153-19-1 |
---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4H,1-2,5H2 |
InChI Key |
JOPNKFRSZPJNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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